Cas no 934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate)

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate structure
934664-42-3 structure
Product Name:tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Numéro CAS:934664-42-3
Le MF:C9H15NO3
Mégawatts:185.220302820206
MDL:MFCD19443902
CID:2102181
PubChem ID:66521770
Update Time:2024-10-26

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
    • tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
    • tert-Butyl 1-oxa-5-azaspiro[2.3]hexan-5-carboxylate
    • J-510182
    • Z1251416072
    • CS-0048471
    • SCHEMBL1489016
    • EN300-211687
    • tert-butyl1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
    • AKOS015950458
    • DB-328700
    • AS-52730
    • MFCD19443902
    • 934664-42-3
    • SB40793
    • P15558
    • JYLOFVXRGBRINO-UHFFFAOYSA-N
    • SY099130
    • 5-Boc-1-oxa-5-azaspiro[2.3]hexane
    • oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester
    • F1905-8098
    • MDL: MFCD19443902
    • Piscine à noyau: 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
    • La clé Inchi: JYLOFVXRGBRINO-UHFFFAOYSA-N
    • Sourire: O=C(N1CC2(CO2)C1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 185.10519334g/mol
  • Masse isotopique unique: 185.10519334g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 238
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.4
  • Surface topologique des pôles: 42.1Ų

Propriétés expérimentales

  • Point d'ébullition: 259.5±33.0°C at 760 mmHg

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Informations de sécurité

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-211687-100mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
100mg
$300.0 2022-02-28
Enamine
EN300-211687-250mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
250mg
$342.0 2022-02-28
Enamine
EN300-211687-500mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
500mg
$385.0 2022-02-28
Enamine
EN300-211687-1000mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
1g
$428.0 2022-02-28
Enamine
EN300-211687-2500mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
2500mg
$733.0 2022-02-28
Enamine
EN300-211687-5000mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
5g
$1240.0 2022-02-28
Enamine
EN300-211687-10000mg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 95.0%
10g
$2254.0 2022-02-28
Chemenu
CM219144-1g
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 97%
1g
$583 2021-08-04
Chemenu
CM219144-5g
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3 97%
5g
$1748 2021-08-04
TRC
T205780-10mg
tert-Butyl 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylate
934664-42-3
10mg
$ 50.00 2022-06-03

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  0 °C → 25 °C; 7 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  18 h, 25 °C
Référence
Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists
Skerratt, Sarah E.; Mills, James E. J.; Mistry, Jayesh, MedChemComm, 2013, 4(1), 244-251

Méthode de production 2

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
Référence
Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)
Rice, Kenneth D.; Aay, Naing; Anand, Neel K.; Blazey, Charles M.; Bowles, Owen J.; et al, ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

Méthode de production 3

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Référence
N-Acylazetidine derivatives as MEK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
Référence
Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Imidazo[5,1-a]isoindoline derivatives as TDO2 inhibitors and their preparation
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, rt
Référence
Spiro-heterocyclic compound, its preparing method and application as RORγt inhibitor
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 d, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Référence
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  48 h, 25 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water
Référence
Preparation of non-fused tricyclic compounds for the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 °C; 40 h, 30 °C
Référence
Related orphan receptor γ regulator and its pharmaceutically acceptable salt
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  0 °C
1.2 Reagents: Isopropanol ;  10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C → 10 °C; 30 min
Référence
Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Preparation of imidazoisoindole compounds as TDO2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  cooled; overnight, rt
Référence
Preparation of 10a-azalide compounds having 4-membered ring structure as antibacterial agents
, World Intellectual Property Organization, , ,

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Raw materials

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preparation Products

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Numéro de commande:A901009
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:07
Prix ($):299.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
A901009
Pureté:99%
Quantité:1g
Prix ($):299.0
Courriel